molecular formula C13H15N3 B1399644 5-(aminomethyl)-N-benzylpyridin-2-amine CAS No. 864266-49-9

5-(aminomethyl)-N-benzylpyridin-2-amine

Cat. No.: B1399644
CAS No.: 864266-49-9
M. Wt: 213.28 g/mol
InChI Key: BREABVHQHCVVGF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-N-benzylpyridin-2-amine is an organic compound with the molecular formula C 13 H 15 N 3 and a molecular weight of 213.28 g/mol . It is identified by the CAS Number 864266-49-9 . This compound serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its structure, featuring a pyridine ring core substituted with both a benzylamino group and an aminomethyl group, makes it a versatile scaffold for the development of more complex molecules. Researchers utilize this compound in the synthesis of derivatives, such as 5-(aminomethyl)-N-benzyl-N-ethylpyridin-2-amine and 5-(aminomethyl)-N-benzyl-N-propylpyridin-2-amine, which are of interest in various pharmacological and chemical studies . Proper storage conditions are recommended to maintain the integrity of the product, typically in a sealed container under an inert atmosphere at room temperature . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(aminomethyl)-N-benzylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-8-12-6-7-13(16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,8-9,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREABVHQHCVVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-benzylpyridin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the aminomethyl and benzylamine groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N-benzylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aminomethyl and benzylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a library of thieno[2,3-b]pyridine analogues, which includes derivatives like 5-(aminomethyl)-N-benzylpyridin-2-amine, demonstrated significant anti-proliferative activity against various cancer cell lines, including colorectal (HCT116) and breast cancer (MDA-MB-231) cells. The most potent compounds showed IC50 values in the range of 25–130 nM, indicating strong inhibitory effects on cell growth .

Neuropharmacological Effects

Research has indicated that derivatives of this compound may act as modulators for neurotransmitter receptors, such as somatostatin receptors. This suggests potential therapeutic applications in treating neurological disorders .

Material Science Applications

This compound has also been explored for its fluorescent properties, making it suitable for applications in sensor technology and imaging. The compound exhibits fluorescence under specific conditions, which can be utilized in biological assays and diagnostics .

Compound IDCell LineIC50 (nM)Activity Description
5aHCT116120>85% growth inhibition
5bMDA-MB-231130>85% growth inhibition
5cHCT116200Moderate growth inhibition
5dMDA-MB-231350Low growth inhibition

Table 2: Synthesis Conditions for Derivatives

Reaction TypeTemperature (°C)Time (hours)Yield (%)
Aminomethylation80475
Coupling Reaction120885
Fluorescent LabelingRoom Temp24Varies

Case Studies

  • Anticancer Research : A study conducted on the anti-proliferative effects of thieno[2,3-b]pyridine derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The research utilized a thymidine incorporation assay to quantify growth inhibition .
  • Neuropharmacological Modulation : A patent highlighted the use of N-benzylpyridin-2-amines as agonists for somatostatin receptors, indicating potential applications in treating anxiety and epilepsy .
  • Fluorescent Properties : Research into multisubstituted aminopyridines demonstrated that derivatives could be used effectively in fluorescence-based assays, enhancing detection capabilities in biochemical studies .

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-benzylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) CAS Number
This compound Pyridine -NHBenzyl (C2), -CH₂NH₂ (C5) 213.28 864266-49-9
N-Benzyl-5-nitro-2-pyridinamine Pyridine -NHBenzyl (C2), -NO₂ (C5) 245.24 N/A
5-Fluoro-N-methylpyridin-2-amine Pyridine -NHCH₃ (C2), -F (C5) 126.13 868636-72-0
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine -NH₂ (C2), -OCH₃ (C3 of second ring) 201.23 1249109-42-9
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine Pyridine -N(CH₃)₂ (C2), -CH₂NH₂ (C5) 153.21 354824-17-2

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in N-Benzyl-5-nitro-2-pyridinamine reduces electron density at C5, contrasting with the electron-donating aminomethyl group in the target compound. This difference impacts reactivity in nucleophilic substitution or coordination chemistry.
  • Steric Effects : The benzyl group in the target compound introduces steric bulk compared to smaller substituents like methyl (-CH₃) in 5-Fluoro-N-methylpyridin-2-amine .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name logP (Predicted) Solubility (Water) Melting Point (°C) Stability Notes
This compound 1.98 Moderate Not reported Sensitive to oxidation
N-Benzyl-5-nitro-2-pyridinamine 2.45 Low 145–148 Stable under anhydrous conditions
5-Fluoro-N-methylpyridin-2-amine 1.12 High Not reported Hydrolytically stable
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine 0.87 High Not reported Prone to dimerization

Key Insights :

  • Lipophilicity : The benzyl group increases logP in the target compound compared to dimethylamine-substituted analogs .
  • Solubility: Polar substituents like -NH₂ (e.g., in 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine) enhance water solubility, whereas aromatic groups (e.g., benzyl, nitro) reduce it .

Biological Activity

5-(Aminomethyl)-N-benzylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅N₃, with a molecular weight of approximately 201.27 g/mol. The structure features a pyridine ring substituted with an amino group at position 5 and a benzyl group attached to the nitrogen atom. This unique configuration is thought to contribute to its pharmacological properties.

Synthesis Methods

Various synthetic routes have been explored for the production of this compound. One common method involves the reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. This method allows for efficient synthesis while maintaining high yields.

Biological Activities

This compound exhibits several notable biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess anti-proliferative properties against various cancer cell lines. For example, it has shown significant inhibition of growth in HCT116 and MDA-MB-231 cell lines, indicating its potential as an anticancer agent .
  • Mechanism of Action : The compound's mechanism appears to involve interaction with specific molecular targets, potentially altering receptor or enzyme activity. This interaction can lead to various biological effects, including apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-benzylpyridin-2-aminePyridine ring with benzyl substitutionLacks the aminomethyl group
5-(dimethylamino)methylpyridin-2-amineDimethylamino group at position 5More basic due to additional methyl groups
4-(aminomethyl)-N-benzylpyridin-3-amineAminomethyl group at position 4Different substitution position affects activity
Benzyl(2-pyridinyl)methanamineBenzyl group directly attachedSimpler structure without additional functional groups

This table highlights how the specific substitution pattern of this compound may influence its biological activity and interaction profiles.

Case Studies and Research Findings

  • Anti-Proliferative Activity : In vitro studies have demonstrated that compounds bearing similar structural motifs exhibit varying degrees of anti-proliferative activity. For instance, certain benzoyl analogues were capable of inhibiting cell growth by over 85% in specific cancer cell lines .
  • Mechanistic Investigations : Research has indicated that substituents on the pyridine ring can significantly enhance conversion rates in synthetic processes, which may correlate with increased biological activity .
  • Comparative Potency : A study comparing various pyridine derivatives found that modifications at the 3-position could lead to enhanced anti-cancer efficacy, suggesting that fine-tuning the chemical structure can optimize therapeutic effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(aminomethyl)-N-benzylpyridin-2-amine with high regioselectivity?

  • Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For regioselective synthesis, pyridine N-oxides (e.g., pyridine 1-oxide derivatives) can be treated with trifluoroacetic anhydride (TFAA) and amines in acetonitrile, as described for analogous 2-aminopyridines . Microwave-assisted methods (e.g., 150°C, 20 min) may enhance reaction efficiency and purity, as demonstrated in similar heterocyclic systems . Key parameters include solvent choice, temperature, and stoichiometric ratios of reagents.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Answer :

  • NMR : 1H^1H NMR should show resonances for the benzyl group (δ 7.2–7.4 ppm, aromatic protons), pyridin-2-amine protons (δ 6.5–8.0 ppm), and aminomethyl protons (δ 3.0–3.5 ppm). 13C^{13}C NMR will confirm sp2^2-hybridized carbons in the pyridine ring (~150–160 ppm) .
  • IR : Characteristic peaks for NH2_2 (3300–3500 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 213.1 (C13_{13}H15_{15}N3_3) .

Q. What are the primary applications of this compound in coordination chemistry?

  • Answer : The compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Mn, Co, Ni) via its pyridyl and aminomethyl groups. These complexes are studied for catalytic properties, such as oxidation/reduction reactions, and as models for metalloenzyme active sites . For example, analogous ligands form complexes with Co(II) that exhibit catalytic activity in alkene epoxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of metal complexes derived from this ligand?

  • Answer : Contradictions may arise from variations in reaction conditions (solvent, temperature) or metal-ligand stoichiometry. Systematic studies should:

  • Compare turnover numbers (TONs) under standardized conditions.
  • Use X-ray crystallography (e.g., SHELXL refinement ) to correlate structural parameters (bond lengths, angles) with catalytic activity.
  • Employ DFT calculations to model electronic effects (e.g., ligand charge distribution) on metal center reactivity .

Q. What advanced synthetic strategies enable regioselective functionalization of the pyridine ring in this compound?

  • Answer : Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at -78°C can introduce substituents at the 3- or 4-positions. Alternatively, transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh3_3)4_4) allows selective modification at the 5-position. Reaction monitoring via LCMS (e.g., [M+H]+^+ ion tracking) ensures regiochemical control .

Q. How can computational methods predict the biological interactions of this compound?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or metalloenzymes). Focus on hydrogen bonding (NH2_2 group) and π-π stacking (benzyl group) interactions.
  • MD Simulations : GROMACS can model ligand stability in aqueous or lipid bilayer environments, assessing membrane permeability for drug design .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) based on structural descriptors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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